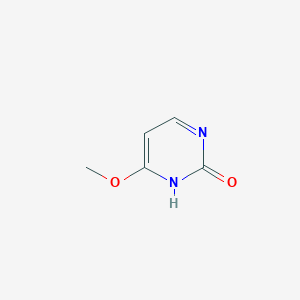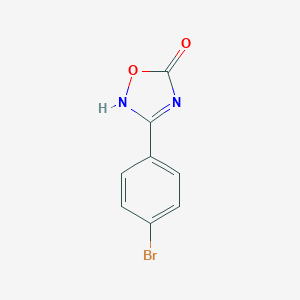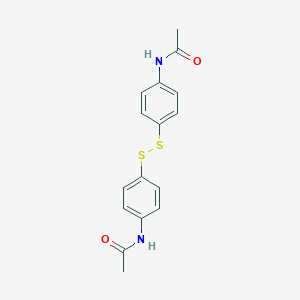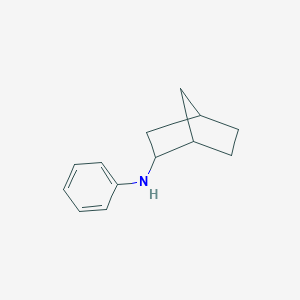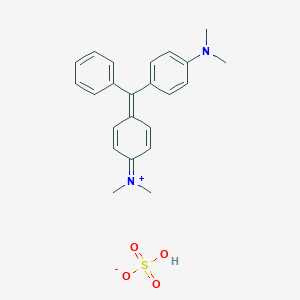
Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MDC and is synthesized through a specific method that involves the use of specific reagents.
Wissenschaftliche Forschungsanwendungen
MDC has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, MDC has been used as a ligand for various metal catalysts, which has resulted in the formation of highly selective and efficient catalysts. In catalysis, MDC has been used as a co-catalyst for various reactions, including polymerization and cross-coupling reactions.
In medicinal chemistry, MDC has been studied for its potential applications as an anti-cancer agent. Studies have shown that MDC can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MDC has also been studied for its potential applications as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of MDC is not fully understood, but studies have shown that it can interact with specific receptors and enzymes in cells. MDC has been shown to inhibit the activity of specific enzymes, including protein kinase C and cyclooxygenase-2, which are involved in various cellular processes. MDC has also been shown to bind to specific receptors, including G protein-coupled receptors, which can result in the activation of specific signaling pathways.
Biochemische Und Physiologische Effekte
MDC has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant effects. Studies have also shown that MDC can inhibit the production of reactive oxygen species, which can result in oxidative stress and cell damage. MDC has also been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
MDC has several advantages for lab experiments, including its high purity and stability. MDC is also readily available and easy to synthesize, which makes it a suitable compound for various research applications. However, MDC has some limitations, including its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for MDC research, including its potential applications in drug development and catalysis. MDC can be used as a starting material for the synthesis of various compounds with potential medicinal properties. MDC can also be modified to improve its solubility and reduce its toxicity, which can result in the development of more efficient and safer compounds. In catalysis, MDC can be used as a ligand for various metal catalysts, which can result in the formation of highly selective and efficient catalysts. Further research is needed to fully understand the potential applications of MDC in various fields.
Conclusion:
In conclusion, Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of MDC involves the reaction of N-methylcyclohexylamine with 4-dimethylaminobenzaldehyde in the presence of sulfuric acid. MDC has several advantages for lab experiments, including its high purity and stability. MDC has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. Further research is needed to fully understand the potential applications of MDC in various fields.
Synthesemethoden
The synthesis of MDC involves the reaction of N-methylcyclohexylamine with 4-dimethylaminobenzaldehyde in the presence of sulfuric acid. The reaction mixture is then heated to reflux for a specific time, and the product is obtained through filtration and recrystallization. The purity and yield of the product can be improved through further purification techniques such as column chromatography.
Eigenschaften
CAS-Nummer |
16044-24-9 |
|---|---|
Produktname |
Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate |
Molekularformel |
C23H26N2O4S |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C23H25N2.H2O4S/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;1-5(2,3)4/h5-17H,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
VUFBTYDTQCZLCG-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.OS(=O)(=O)[O-] |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.OS(=O)(=O)[O-] |
Andere CAS-Nummern |
16044-24-9 |
Piktogramme |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Verwandte CAS-Nummern |
10309-95-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





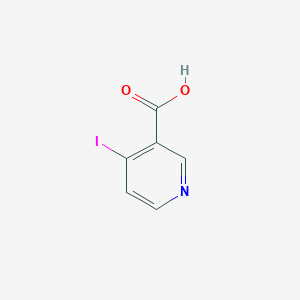

![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)




